molecular formula C12H14O2 B2983018 Cyclopropyl(4-methoxy-3-methylphenyl)methanone CAS No. 189347-51-1

Cyclopropyl(4-methoxy-3-methylphenyl)methanone

Cat. No. B2983018
CAS RN: 189347-51-1
M. Wt: 190.242
InChI Key: LMKFTRCGBGYWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(4-methoxy-3-methylphenyl)methanone is a chemical compound with the molecular formula C12H14O2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of Cyclopropyl(4-methoxy-3-methylphenyl)methanone consists of a cyclopropyl group attached to a methanone group, which is further connected to a 4-methoxy-3-methylphenyl group . The exact 3D structure could be viewed using specific software .


Physical And Chemical Properties Analysis

Cyclopropyl(4-methoxy-3-methylphenyl)methanone is a liquid at room temperature . It has a molecular weight of 190.24 .

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives similar to Cyclopropyl(4-methoxy-3-methylphenyl)methanone exhibit significant anticancer activities. For instance, a study on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a compound related to the phenstatin family, demonstrated potent cytotoxicity across various tumor cell lines. PHT was found to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in human leukemia cells. This suggests that Cyclopropyl(4-methoxy-3-methylphenyl)methanone could potentially be explored for its anticancer properties, leveraging similar mechanisms of action (Magalhães et al., 2013).

Organic Synthesis and Chemical Reactions

Cyclopropyl derivatives have been utilized in various synthetic applications, demonstrating the versatility of these compounds in organic chemistry. Studies have shown that cyclopropyl groups can influence the reactivity and selectivity of chemical reactions. For example, research on short-lived 1,5-biradicals formed from triplet 1-alkoxy-9,10-anthraquinones explored the lifetimes and reaction pathways of these biradicals, highlighting the role of cyclopropyl groups in determining the outcomes of photoexcited states (Smart et al., 1997).

Antimicrobial and Antitubercular Activities

Compounds with cyclopropyl moieties have also shown promise in the development of antimicrobial and antitubercular agents. An efficient synthesis of phenyl cyclopropyl methanones led to the identification of compounds with significant anti-tubercular activities against Mycobacterium tuberculosis H37Rv in vitro. These compounds displayed minimum inhibitory concentrations (MICs) in a low microgram per milliliter range, suggesting that Cyclopropyl(4-methoxy-3-methylphenyl)methanone and its derivatives could be potent candidates for developing new antitubercular therapies (Dwivedi et al., 2005).

Photovoltaic Applications

In the field of organic electronics, cyclopropyl derivatives have been investigated for their potential in organic thin-film solar cells. A study synthesizing diarylmethanofullerene derivatives, which include cyclopropyl rings substituted with electron-withdrawing and -donating groups, explored their suitability as electron-acceptor materials in photovoltaic cells. These compounds exhibited less negative first reduction potentials compared to commonly used acceptors, indicating their potential to enhance the efficiency and solubility of organic photovoltaics (Sukeguchi et al., 2009).

Safety And Hazards

Safety data sheets indicate that this compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Proper precautions should be taken while handling this compound .

properties

IUPAC Name

cyclopropyl-(4-methoxy-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-7-10(5-6-11(8)14-2)12(13)9-3-4-9/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKFTRCGBGYWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(4-methoxy-3-methylphenyl)methanone

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